molecular formula C16H26O2 B1452469 4,8,12-Trimethyltrideca-3,7,11-trienoic acid CAS No. 91853-67-7

4,8,12-Trimethyltrideca-3,7,11-trienoic acid

Cat. No.: B1452469
CAS No.: 91853-67-7
M. Wt: 250.38 g/mol
InChI Key: FCINNSNPGOGNMQ-UHFFFAOYSA-N
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Description

4,8,12-Trimethyltrideca-3,7,11-trienoic acid is a useful research compound. Its molecular formula is C16H26O2 and its molecular weight is 250.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

91853-67-7

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

4,8,12-trimethyltrideca-3,7,11-trienoic acid

InChI

InChI=1S/C16H26O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,17,18)

InChI Key

FCINNSNPGOGNMQ-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCCC(=CCC(=O)O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC(=O)O)C)C)C

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 469 g (2.02 moles) farnesyl cyanide, 287 g potassium hydroxide, 2,500 ml ethanol and 340 ml water were heated under reflux. After 5 hours, the ethanol was evaporated and the residue poured into 10 liters of water. The aqueous solution so obtained was twice extracted with 1 liter diethyl ether, the extracts being discarded, and thereafter acidified with 20% sulfuric acid. Then, the free acid was extracted with diethyl ether. The etheric solution was again washed with water and dried with sodium sulfate. After evaporation of the ether, 419 g (83% of the theoretical) of homofarnesic acid were obtained as a yellow oil.
Name
farnesyl cyanide
Quantity
469 g
Type
reactant
Reaction Step One
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One

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